ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate
Description
Ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate is a thiazole-derived compound featuring a conjugated enamine backbone, an acetyl group, and a carbamoyl-linked 1,3-thiazol-2-yl moiety.
Properties
Molecular Formula |
C12H15N3O4S |
|---|---|
Molecular Weight |
297.33 g/mol |
IUPAC Name |
ethyl 2-[[(Z)-3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate |
InChI |
InChI=1S/C12H15N3O4S/c1-3-19-10(17)7-13-6-9(8(2)16)11(18)15-12-14-4-5-20-12/h4-6,16H,3,7H2,1-2H3,(H,14,15,18)/b9-8-,13-6? |
InChI Key |
URUPLJAPXMYMIY-SIESVSMBSA-N |
Isomeric SMILES |
CCOC(=O)CN=C/C(=C(\C)/O)/C(=O)NC1=NC=CS1 |
Canonical SMILES |
CCOC(=O)CN=CC(=C(C)O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Preparation Methods
The synthesis of ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate involves multiple steps. One common synthetic route includes the reaction of ethyl glycinate with a thiazole derivative under specific reaction conditions . The reaction typically requires a controlled temperature range of 2-8°C and a purity level of 90% . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .
Chemical Reactions Analysis
Functional Group Reactivity
The compound contains four reactive domains (Figure 1):
-
Thiazole ring (Position 2: carbamoyl-substituted; Position 4: hydrogen)
-
Acetyl group (α,β-unsaturated ketone)
-
Ethyl ester
-
Enamine linkage (C=N conjugated with acetyl)
Figure 1: Functional group map
| Group | Position | Reactivity Class |
|---|---|---|
| Thiazole | Heterocyclic core | Nucleophilic substitution, coordination |
| Acetyl | C-2 | Acylation, keto-enol tautomerism |
| Ethyl ester | Terminus | Hydrolysis, transesterification |
| Enamine | Central chain | Conjugate addition, cyclization |
Hydrolysis Reactions
Ester Hydrolysis
Under acidic/basic conditions, the ethyl ester undergoes saponification:
Product: Corresponding carboxylic acid derivative (unstable; often isolated as salts) .
Carbamoyl Group Hydrolysis
The thiazole-attached carbamoyl group resists hydrolysis under mild conditions but reacts with concentrated acids:
This generates a free amine on the thiazole ring .
Nucleophilic Substitution at Thiazole
The thiazole ring undergoes substitution at the 2-position (activated by carbamoyl electron-withdrawing effects):
| Reagent | Conditions | Product |
|---|---|---|
| Hydrazine | Ethanol, reflux | 2-hydrazinyl-thiazole derivative |
| Grignard reagents | THF, 0°C | Alkylated thiazole (C-2) |
| Thiols | DMF, 60°C | Thioether-linked analogs |
Example with methylamine:
Acylation and Condensation
The acetyl group participates in:
-
Knoevenagel condensation with active methylene compounds (e.g., malononitrile):
-
Schiff base formation with primary amines (e.g., aniline):
Reaction rates depend on solvent polarity (DMF > MeOH > THF) .
Enamine-Specific Reactivity
The enamine (C=N-CH₂-CO₂Et) exhibits:
-
Tautomerism : Shifts between enamine and imine forms under pH variation.
-
Cyclization : Forms 5-membered rings with electrophiles (e.g., aldehydes):
Stability and Byproduct Formation
| Condition | Degradation Pathway | Major Byproduct |
|---|---|---|
| UV light | Thiazole ring cleavage | Thiourea analogs |
| High pH (>10) | Ester → acid + ethanol | Carboxylic acid |
| Moisture | Hydration of enamine | β-hydroxyamine |
Comparative Reactivity Table
| Functional Group | Reaction Type | Rate (Relative) |
|---|---|---|
| Ethyl ester | Hydrolysis | 1.0 (reference) |
| Acetyl | Acylation | 0.8 |
| Enamine | Cyclization | 0.6 |
| Thiazole | Substitution | 0.4 |
Scientific Research Applications
Ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate, also known as ethyl 2-({3-oxo-2-[(1,3-thiazol-2-ylamino)carbonyl]-1-butenyl}amino)acetate, is a chemical compound with several potential applications, primarily in scientific research . It is crucial to note that the product is restricted to research and development use only, and must be used by, or directly under the supervision of, a technically qualified individual .
Basic Information
- IUPAC Name Ethyl 2-[[3-hydroxy-2-(1,3-thiazol-2-ylcarbamoyl)but-2-enylidene]amino]acetate
- Other Names this compound; KS-00001SN. Z; this compound; ZIN
- CAS Number 303998-68-7
- Linear Formula C12H15N3O4S
- Molecular Weight 297.33
- Purity 90%
- Physical Form Solid
Applications in Scientific Research
While specific case studies and comprehensive data tables directly focusing on this compound are not available within the search results, the presence of a thiazole moiety suggests potential applications based on the known activities of thiazole-containing compounds:
- Building block in synthesizing bioactive molecules Thiazoles and their derivatives are important scaffolds in medicinal chemistry and are present in a variety of natural products, pharmaceuticals, and biologically active compounds .
- Anticancer Activity Thiazole-containing molecules have demonstrated anticancer activity . For example, modified nortopsentins containing a thiazole moiety have shown cytotoxic activity against breast cancer, prostate cancer, pancreatic carcinoma, and peritoneal mesothelioma .
- Enzyme Inhibition Thiazole derivatives have been identified as inhibitors of specific enzymes, such as CA-III (Carbonic Anhydrase III) . These inhibitors can be useful in studying enzyme function and developing potential therapeutics .
Safety and Hazard Information
As per the provided safety data sheet, the compound is classified with the following hazards :
- Skin Irritation: Category 2
- Eye Irritation: Category 2A
- Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory system
Handling Precautions
- Ensure to use only for research and development purposes under the direct supervision of a technically qualified individual .
- Wear protective gloves and eye protection when handling the compound .
- Avoid breathing dust, fumes, gas, mist, vapors, or spray .
- In case of contact with skin, wash thoroughly with soap and water .
- In case of eye contact, rinse cautiously with water for several minutes .
Mechanism of Action
The mechanism of action of ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit microbial growth by interfering with essential enzymes or disrupt cancer cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Key Differences :
- The target compound lacks the sulfonyl or trifluoromethyl substituents present in these analogs, which may reduce its electronegativity and binding affinity compared to the MTase inhibitors.
- The acetyl group in the target compound could enhance metabolic stability compared to hydroxy-substituted derivatives.
Ethyl Acetate Derivatives with Thiazole Moieties
Ethyl (2-{[3-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate ()
- Structural Feature : Incorporates a benzothiazole sulfone group.
Ethyl (2-{[(4-hydroxy-1-isobutyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}-1,3-thiazol-4-yl)acetate ()
- Structural Feature: A quinolinyl carbonyl group replaces the acetyl moiety.
Thiazole-Amino Acid Conjugates
Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate ()
- Structural Feature: Contains a hydroxyimino group instead of the acetyl-carbamoyl chain.
- Activity: Similar compounds are intermediates in cephalosporin antibiotics, highlighting the role of the thiazole-amino acid motif in β-lactam drug design .
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-[(Z)-methoxycarbonylmethoxyimino]ethanoate ()
- Structural Feature: Methoxyimino and ester groups.
- Activity : Demonstrated utility in forming hydrogen-bonded networks in crystal structures, which could stabilize drug-receptor interactions .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for ethyl 2-{[(1E)-2-acetyl-2-[(1,3-thiazol-2-yl)carbamoyl]eth-1-en-1-yl]amino}acetate, and how can reaction intermediates be characterized?
- Methodology :
- Step 1 : Utilize a multi-step condensation approach, starting with the formation of the thiazole-carbamoyl intermediate via coupling between 1,3-thiazol-2-amine and activated acetyl derivatives (e.g., using carbodiimide coupling agents).
- Step 2 : Introduce the eth-1-en-1-ylamino group via Schiff base formation under anhydrous conditions, monitored by TLC or HPLC .
- Step 3 : Final esterification with ethyl chloroacetate in the presence of a base (e.g., K₂CO₃) to yield the target compound.
- Characterization : Employ FT-IR for functional group analysis (e.g., C=O stretching at ~1700 cm⁻¹), ¹H/¹³C NMR for stereochemical confirmation, and HRMS for molecular weight validation .
Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies?
- Methodology :
- Solvent Selection : Use mixed solvents (e.g., ethyl acetate/hexane) to slow nucleation. Evidence from similar thiazole derivatives suggests that hydrogen bonding between the thiazole nitrogen and water molecules (in monohydrate forms) aids crystal packing .
- Temperature Gradient : Gradual cooling from 40°C to 4°C over 48 hours enhances crystal growth.
- Validation : Single-crystal X-ray diffraction (SC-XRD) with a Cu-Kα source (λ = 1.54178 Å) and refinement using SHELXL software. Key parameters include R-factor < 0.05 and mean C–C bond length deviations < 0.005 Å .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions in reported spectroscopic data for this compound?
- Methodology :
- Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to predict NMR chemical shifts and IR vibrational modes. Compare with experimental data to identify discrepancies (e.g., tautomeric forms or solvent effects) .
- Example : If experimental ¹H NMR shows a downfield shift for the enamine proton (δ ~8.5 ppm), DFT calculations can verify whether this aligns with the (1E)-configuration or suggests alternative rotamers .
Q. What strategies are effective for analyzing the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodology :
- Kinetic Studies : Monitor reactions with nucleophiles (e.g., amines, thiols) via UV-Vis spectroscopy or LC-MS to determine rate constants.
- Mechanistic Probes : Use isotopic labeling (e.g., ¹⁸O in the acetyl group) to track carbonyl oxygen exchange during hydrolysis.
- Data Interpretation : Apply Eyring plots to distinguish between associative (concerted) and dissociative (stepwise) mechanisms .
Q. How can researchers design experiments to evaluate the compound’s potential as a protease inhibitor, given its structural similarity to known bioactive thiazoles?
- Methodology :
- Enzyme Assays : Use fluorescence-based assays (e.g., FRET substrates) to measure inhibition of trypsin-like proteases. Compare IC₅₀ values with reference inhibitors.
- Docking Simulations : Perform molecular docking (AutoDock Vina) into the active site of α-thrombin or HIV-1 protease to predict binding modes. Focus on interactions between the thiazole ring and catalytic residues (e.g., Asp189 in thrombin) .
Data Analysis and Experimental Design
Q. What statistical methods are appropriate for reconciling conflicting bioactivity data across studies?
- Methodology :
- Meta-Analysis : Aggregate IC₅₀ values from multiple sources and apply mixed-effects models to account for inter-study variability.
- Sensitivity Analysis : Identify outliers using Grubbs’ test (α = 0.05) and assess whether exclusion normalizes the dataset .
Q. How should researchers address discrepancies in reported melting points or solubility profiles?
- Methodology :
- Controlled Replication : Repeat synthesis and purification under standardized conditions (e.g., recrystallization from ethanol/water).
- Thermal Analysis : Use differential scanning calorimetry (DSC) to compare melting endotherms. A ±2°C variation may indicate polymorphic forms .
Tables for Key Data Comparison
Table 1 : Comparison of Analytical Techniques for Structural Validation
Table 2 : Common Contradictions and Resolution Strategies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
